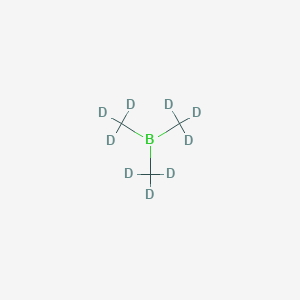
Trimethylboron-d9
描述
It has the molecular formula C3D9B and a molecular weight of 64.97 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylboron-d9 can be synthesized through the reaction of boron trichloride with deuterated methyl lithium (CD3Li) in an inert atmosphere. The reaction is typically carried out in a solvent such as diethyl ether at low temperatures to prevent decomposition. The general reaction is as follows:
BCl3+3CD3Li→B(CD3)3+3LiCl
Industrial Production Methods
In an industrial setting, this compound is produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of this compound gas at high temperatures to form thin films of boron-containing materials . The process is highly controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Trimethylboron-d9 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can oxidize to form boron oxides and other by-products.
Reduction: It can be reduced using hydrogen gas to form boron hydrides.
Substitution: This compound can undergo substitution reactions with various nucleophiles, such as halides and amines.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Nucleophiles such as halides (e.g., Cl^-, Br^-) or amines (e.g., NH3) in an inert solvent.
Major Products Formed
Oxidation: Boron oxides and other boron-containing compounds.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds, depending on the nucleophile used.
科学研究应用
Trimethylboron-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of boron-containing compounds and materials.
Materials Science: It is employed in the deposition of boron-carbon films, which are used in electronic devices and coatings.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of high-purity boron materials for various industrial applications.
作用机制
The mechanism of action of trimethylboron-d9 involves its decomposition and interaction with other molecules. In chemical vapor deposition, for example, this compound decomposes to form boron-carbon films. The decomposition process involves the elimination of methane and the formation of boron-carbon bonds . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylboron (B(CH3)3): The non-deuterated form of trimethylboron.
Triethylboron (B(C2H5)3): A similar compound with ethyl groups instead of methyl groups.
Tributylboron (B(C4H9)3): A similar compound with butyl groups instead of methyl groups.
Uniqueness
Trimethylboron-d9 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and neutron scattering experiments. The deuterium atoms provide distinct spectroscopic signatures, allowing for detailed analysis of molecular interactions and dynamics .
属性
IUPAC Name |
tris(trideuteriomethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGABKACDFXMG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])B(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583774 | |
| Record name | Tris[(~2~H_3_)methyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-55-4 | |
| Record name | Tris[(~2~H_3_)methyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


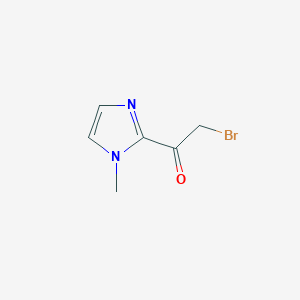

![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
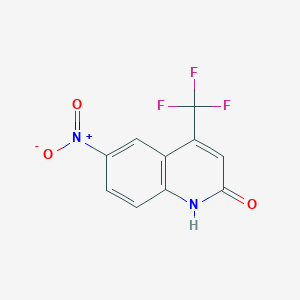
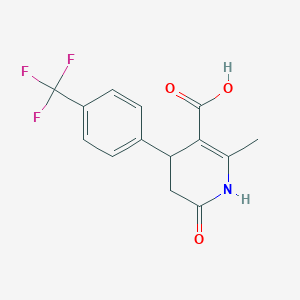
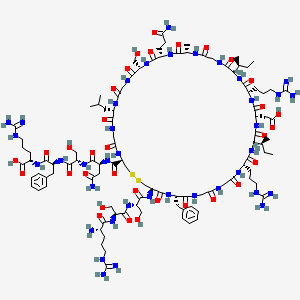
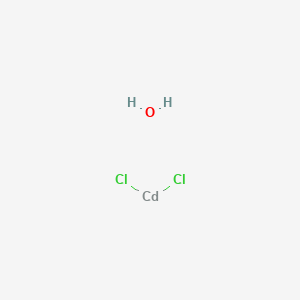
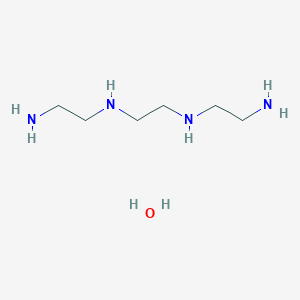
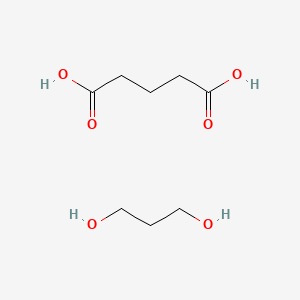
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
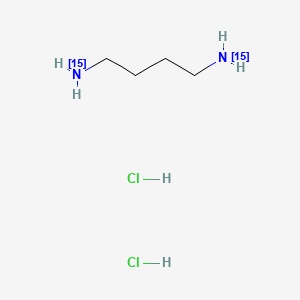
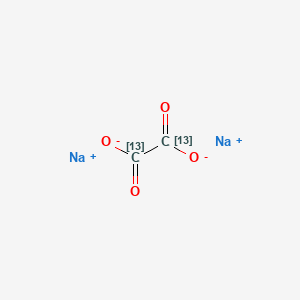
![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)
